Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 2-(4-Ethynylphenyl)pyrrolidine Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 2-(4-Ethynylphenyl)pyrrolidine Hydrochloride
Executive Summary
2-(4-Ethynylphenyl)pyrrolidine hydrochloride is a highly versatile small-molecule scaffold extensively utilized in medicinal chemistry and drug discovery[1]. Featuring a terminal alkyne and a basic pyrrolidine ring, it serves as a critical building block for bioorthogonal click chemistry (CuAAC) and the synthesis of complex pharmacophores, including Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors. This technical guide details its molecular properties, structural logic, and the rigorous analytical protocols required for pharmaceutical-grade validation.
Structural and Physicochemical Profiling
The compound is synthesized and stored as the hydrochloride (HCl) salt of 2-(4-ethynylphenyl)pyrrolidine. The transition from the free base to the hydrochloride salt is a deliberate chemical choice designed to enhance aqueous solubility, oxidative stability, and shelf-life—parameters that are critical for high-throughput screening and formulation[2].
Table 1: Physicochemical Properties of 2-(4-Ethynylphenyl)pyrrolidine HCl
| Property | Value | Causality / Significance |
| Chemical Name | 2-(4-Ethynylphenyl)pyrrolidine hydrochloride | Standard IUPAC nomenclature[1]. |
| CAS Registry Number | 2377033-22-0 | Unique identifier for the specific HCl salt form[1],[3]. |
| Molecular Formula | C12H14ClN | Derived from the free base (C12H13N) + HCl[3]. |
| Molecular Weight | 207.70 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Free Base Formula | C12H13N | The active pharmacophore before salt formation. |
| Free Base MW | 171.24 g/mol | Used for stoichiometric calculations in cross-coupling reactions. |
| Monoisotopic Mass | 207.08 Da | Critical target value for high-resolution mass spectrometry (HRMS)[4]. |
Synthesis and Mechanistic Pathways
The synthesis of 2-(4-ethynylphenyl)pyrrolidine HCl requires precise control over protecting group chemistry and palladium-catalyzed cross-coupling. Because the terminal alkyne is highly reactive, it is typically introduced via a Sonogashira coupling using a protected acetylene (e.g., TMS-acetylene) on a Boc-protected pyrrolidine precursor[5]. This is followed by a global deprotection step and concurrent salt formation.
Fig 1: Step-by-step synthetic workflow of 2-(4-ethynylphenyl)pyrrolidine HCl.
Experimental Protocols: Synthesis and Salt Formation
Step-by-Step Methodology: Sonogashira Coupling and Salt Formation
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Starting Material Preparation: Dissolve tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate (1.0 eq)[5] in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Causality: Argon displacement prevents the oxidative degradation of the sensitive palladium catalyst.
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Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.10 eq). Causality: Palladium acts as the primary cross-coupling catalyst, while copper(I) iodide serves as a critical co-catalyst to form the highly reactive copper acetylide intermediate.
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Coupling Reaction: Introduce trimethylsilylacetylene (TMS-acetylene, 1.5 eq) and triethylamine (TEA, 3.0 eq). Heat the reaction to 60°C for 12 hours. Causality: The bulky TMS group sterically hinders the alkyne, preventing unwanted homocoupling (Glaser coupling) side reactions.
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Global Deprotection: Cool the mixture and add a solution of TBAF (Tetrabutylammonium fluoride) in THF to cleave the silyl (TMS) group. Follow this by treating the mixture with 4M HCl in dioxane. Causality: The strong acid simultaneously cleaves the Boc protecting group from the pyrrolidine nitrogen and protonates the amine to form the hydrochloride salt[2].
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Isolation and Purification: Precipitate the resulting 2-(4-ethynylphenyl)pyrrolidine hydrochloride using cold diethyl ether. Filter and dry under high vacuum to yield a pure crystalline solid.
Analytical Characterization and Validation
To ensure the scientific integrity of the synthesized batch, a self-validating analytical system must be employed. Each technique orthogonally verifies a specific structural feature of the molecule.
Fig 2: Orthogonal analytical validation system for structural confirmation.
Step-by-Step Methodology: Analytical Validation
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Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 fully solubilizes the polar HCl salt while shifting the residual water peak away from critical aliphatic and aromatic signals.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H-NMR (400 MHz): Confirm the presence of the terminal alkyne proton (typically a sharp singlet around ~4.1-4.3 ppm in DMSO-d6) and the pyrrolidine NH2+ protons. Causality: The amine protons will appear as broad, exchangeable signals downfield due to the HCl salt formation.
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13C-NMR (100 MHz): Verify the two distinct alkyne carbons (~83 ppm and ~80 ppm).
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Run a reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).
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Validation: The mass spectrometer operating in positive electrospray ionization (ESI+) must show the [M+H]+ peak of the free base at m/z 172.1. Causality: The chloride ion is not detected in positive mode, but the m/z 172.1 peak confirms the exact organic mass of the free base[4].
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High-Performance Liquid Chromatography (HPLC):
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Utilize a chiral stationary phase if stereochemical purity (e.g., the (S)- or (R)-enantiomer) is required, as the C2 position of the pyrrolidine ring is a chiral center. Ensure >99% AUC (Area Under the Curve) purity at 254 nm before batch release.
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Applications in Drug Development
The 2-(4-ethynylphenyl)pyrrolidine scaffold is highly prized in modern pharmacology. The terminal alkyne acts as a bioorthogonal chemical handle. Through Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), researchers can conjugate this scaffold to fluorophores for cellular imaging, or link it to E3 ligase ligands (such as cereblon or VHL binders) to synthesize PROTACs. Furthermore, the pyrrolidine nitrogen provides a basic center that can be further alkylated or acylated to tune the pharmacokinetic (ADME) properties of the resulting drug candidate.
Conclusion
Understanding the molecular weight (207.70 g/mol ), formula (C12H14ClN), and structural properties of 2-(4-ethynylphenyl)pyrrolidine hydrochloride (CAS: 2377033-22-0) is foundational for its application in advanced medicinal chemistry[3],. By adhering to the rigorous synthetic and analytical methodologies outlined above, researchers can ensure the high-fidelity incorporation of this building block into next-generation therapeutics.
References
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Title: tert-butyl 2-(4-ethynylphenyl)pyrrolidine-1-carboxylate Source: ChemSrc URL: [Link]
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Title: Organic chloride salts Source: Fisher Scientific URL: [Link]
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Title: Explore - PubChemLite Source: University of Luxembourg (uni.lu) URL: [Link]
Sources
- 1. 2-(4-Ethynylphenyl)pyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Organic chloride salts | Fisher Scientific [fishersci.ca]
- 3. china.guidechem.com [china.guidechem.com]
- 4. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 5. 2680710-04-5_CAS号:2680710-04-5_tert-butyl 2-(4-ethynylphenyl)pyrrolidine-1-carboxylate - 化源网 [chemsrc.com]
